molecular formula C16H12N4O2 B11055476 [5-amino-2-(benzyloxy)-4-cyano-2-methylfuran-3(2H)-ylidene]propanedinitrile

[5-amino-2-(benzyloxy)-4-cyano-2-methylfuran-3(2H)-ylidene]propanedinitrile

Cat. No.: B11055476
M. Wt: 292.29 g/mol
InChI Key: BTDLMULHNBULGQ-UHFFFAOYSA-N
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Description

[5-amino-2-(benzyloxy)-4-cyano-2-methylfuran-3(2H)-ylidene]propanedinitrile is a complex organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of multiple functional groups, including an amino group, a benzyloxy group, a cyano group, and a propanedinitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-amino-2-(benzyloxy)-4-cyano-2-methylfuran-3(2H)-ylidene]propanedinitrile typically involves multi-step organic reactions. One common method involves the reaction of methylglyoxal with malononitrile and monobromomalononitrile in the presence of an aliphatic alcohol, which also acts as a solvent. This reaction proceeds through the formation of intermediate compounds, such as 3-acetylcyclopropane-1,1,2,2-tetracarbonitrile, and results in the formation of the target compound with yields ranging from 53% to 69% .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

[5-amino-2-(benzyloxy)-4-cyano-2-methylfuran-3(2H)-ylidene]propanedinitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, such as potassium permanganate or hydrogen peroxide, to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The amino and benzyloxy groups can participate in nucleophilic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or alkoxides in the presence of a suitable base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan derivatives with additional oxygen-containing functional groups, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

[5-amino-2-(benzyloxy)-4-cyano-2-methylfuran-3(2H)-ylidene]propanedinitrile has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of [5-amino-2-(benzyloxy)-4-cyano-2-methylfuran-3(2H)-ylidene]propanedinitrile involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, its cyano and amino groups can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [5-amino-2-(benzyloxy)-4-cyano-2-methylfuran-3(2H)-ylidene]propanedinitrile lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its furan ring structure, coupled with the presence of amino, benzyloxy, and cyano groups, makes it a versatile compound for various synthetic and research applications.

Properties

Molecular Formula

C16H12N4O2

Molecular Weight

292.29 g/mol

IUPAC Name

2-(5-amino-4-cyano-2-methyl-2-phenylmethoxyfuran-3-ylidene)propanedinitrile

InChI

InChI=1S/C16H12N4O2/c1-16(21-10-11-5-3-2-4-6-11)14(12(7-17)8-18)13(9-19)15(20)22-16/h2-6H,10,20H2,1H3

InChI Key

BTDLMULHNBULGQ-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=C(C#N)C#N)C(=C(O1)N)C#N)OCC2=CC=CC=C2

Origin of Product

United States

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